1,2,3,4-Tetrahydronaphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

MISCIBLE WITH ETHANOL, BUTANOL, ACETONE, BENZENE, PETROLEUM ETHER, CHLOROFORM, &PETROLEUM ETHER, DECALIN; SOL IN METHANOL: 50.6% WT/WT; INSOL IN WATER.

SOL IN ANILINE

SOL IN ETHER

Solubility in water: very poo

Synonyms

Canonical SMILES

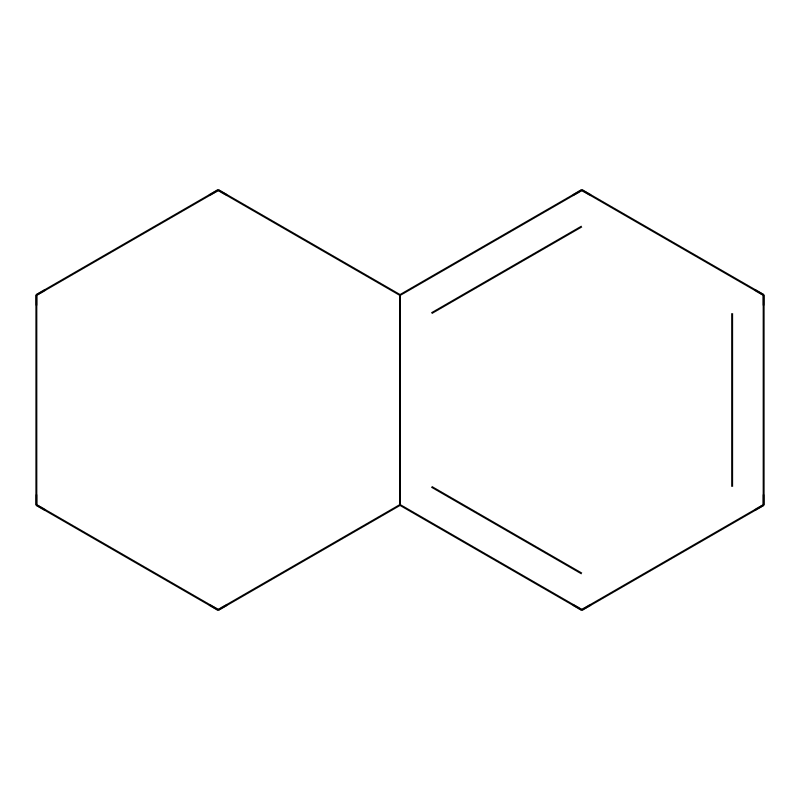

1,2,3,4-Tetrahydronaphthalene, also known as tetralin, is a bicyclic hydrocarbon with the molecular formula . It is a colorless liquid at room temperature and is characterized by its distinct structure, which consists of two fused cyclohexane rings. This compound is a partially hydrogenated derivative of naphthalene, where four hydrogen atoms have been added to the naphthalene structure, resulting in increased saturation and altered chemical properties compared to its parent compound. The compound has a boiling point of approximately 207.57 °C at standard atmospheric pressure and exhibits a moderate water solubility of 45 mg/L at 20 °C .

Tetralin is a flammable liquid with a moderate vapor pressure. It can be irritating to the skin, eyes, and respiratory system upon contact or inhalation. Additionally, tetralin is suspected to be a carcinogen []. Here are some key safety points:

- Flammability: Tetralin has a flash point of 74 °C, indicating a moderate fire hazard.

- Toxicity: Acute exposure to tetralin can cause skin and eye irritation, respiratory tract irritation, and central nervous system depression. Chronic exposure is suspected to be carcinogenic [].

- Reactivity: Tetralin can form explosive peroxides upon prolonged storage or exposure to light and air [].

Hydrogen Donor Solvent

- Tetralin's ability to act as a hydrogen donor solvent makes it valuable in organic chemistry reactions. It can donate hydrogen atoms to other molecules, facilitating transformations like dehydrogenation and hydrodesulfurization. This property is particularly useful in the study of complex organic molecules and the development of new synthetic methods .

Coal Liquefaction

- Research into alternative fuel sources explores tetralin's potential in coal liquefaction. In this process, coal is converted into liquid fuels under high pressure and temperature. Tetralin acts as a hydrogen donor solvent, promoting the breakdown of coal's complex structure into usable liquid hydrocarbons .

Fullerene Synthesis

- Hydrogenation: It can be produced via the catalytic hydrogenation of naphthalene using nickel or palladium catalysts .

- Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution reactions. For example, it reacts with bromine in the presence of light to yield 1-bromo-1,2,3,4-tetrahydronaphthalene .

- Dehydrogenation: Under certain conditions, tetralin can be dehydrogenated back to naphthalene or further hydrogenated to form decahydronaphthalene (decalin) .

The biological activity of 1,2,3,4-tetrahydronaphthalene has been explored in various studies. It is rapidly absorbed when ingested or inhaled and is metabolized primarily through hydroxylation at the non-aromatic portion of the molecule. The metabolites are mainly excreted as glucuronides in urine, with some elimination occurring via feces. Notably, dark green urine can indicate metabolization to specific pigments . The acute toxicity of tetralin is relatively low, with an oral LD50 value reported at 2860 mg/kg in male rats .

Several methods exist for synthesizing 1,2,3,4-tetrahydronaphthalene:

- Catalytic Hydrogenation: The most common method involves the hydrogenation of naphthalene using catalysts such as nickel or palladium under high-pressure conditions .

- Darzens Tetralin Synthesis: This classic method employs intramolecular electrophilic aromatic substitution using a 1-aryl-pent-4-ene substrate in the presence of concentrated sulfuric acid .

- From Fossil Fuels: Tetralin can also be derived from fossil materials like coal and petroleum through thermal processes or during combustion .

1,2,3,4-Tetrahydronaphthalene has several applications across different industries:

- Solvent: It serves as a hydrogen-donor solvent in coal liquefaction processes and other organic syntheses due to its ability to donate hydrogen atoms .

- Intermediate in Organic Synthesis: Tetralin is utilized as an intermediate for synthesizing various organic compounds and chemicals .

- Coolant: It has been used in sodium-cooled fast reactors as a secondary coolant to maintain solidified sodium seals around pump impellers .

Research on interaction studies involving 1,2,3,4-tetrahydronaphthalene indicates that it can interact with various biological systems. Its metabolites have been studied for potential effects on human health and environmental impact. Additionally, studies have shown that it can participate in complexation reactions with transition metals, enhancing its utility in coordination chemistry .

1,2,3,4-Tetrahydronaphthalene shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Naphthalene | Polycyclic Aromatic Hydrocarbon | Fully unsaturated; higher volatility and reactivity |

| Decahydronaphthalene | Fully Saturated Hydrocarbon | More saturated than tetralin; used as a lubricant |

| Dihydronaphthalene | Partially Saturated Hydrocarbon | Less saturated than tetralin; different reactivity |

Similar Compounds:- Naphthalene

- Decahydronaphthalene (also known as decalin)

- Dihydronaphthalene (also known as dihydrotetralin)

Each of these compounds exhibits unique properties due to their saturation levels and structural differences. For instance, while naphthalene is more volatile and reactive due to its unsaturation, decahydronaphthalene's complete saturation makes it more stable and suitable for applications requiring lubricity.

Molecular Architecture and Conformational Analysis

1,2,3,4-Tetrahydronaphthalene, commonly known as tetralin, is an ortho-fused bicyclic hydrocarbon that represents a partially hydrogenated derivative of naphthalene [1]. The molecular structure consists of a benzene ring fused to a cyclohexane ring, with the molecular formula C₁₀H₁₂ and a molecular weight of 132.20 grams per mole [1] [2] [3]. The compound exhibits the International Union of Pure and Applied Chemistry Standard InChI Key CXWXQJXEFPUFDZ-UHFFFAOYSA-N and is registered under Chemical Abstracts Service number 119-64-2 [1] [2] [3].

The conformational landscape of 1,2,3,4-tetrahydronaphthalene has been extensively studied through computational investigations. The molecule is characterized by a twisted conformation as its global minimum energy structure [4] [5]. The six-membered saturated ring adopts a non-planar geometry, which distinguishes it from the planar aromatic portion of the molecule [4] [5]. Theoretical calculations have determined that the barrier to planarity is substantial, with values of 4811 cm⁻¹ for the ground state (S₀) and 5100 cm⁻¹ for the first excited state (S₁) [6]. This high barrier indicates that the molecule strongly prefers non-planar conformations under normal conditions.

The conformational dynamics involve interconversion between two half-chair forms of the saturated ring [4] [5]. The ring-twisting vibrational mode (ν₃₁) represents a low-frequency motion that facilitates this conformational flexibility [6]. When constrained to planarity, the molecule would exhibit C₂ᵥ symmetry, but the natural twisted conformation breaks this symmetry [1]. Recent computational studies have shown that the twisted conformer is energetically favored over bent conformations, with the energy difference being sensitive to substitution patterns [4] [5].

Physical Properties

Thermodynamic Parameters

The thermodynamic properties of 1,2,3,4-tetrahydronaphthalene reflect its molecular structure and intermolecular interactions. The compound exists as a colorless liquid at ambient conditions with a melting point ranging from -35°C to -36°C [2] [3] [7]. The boiling point occurs at 207.0°C to 207.6°C under standard atmospheric pressure [2] [3] [7]. The relatively high boiling point compared to its molecular weight indicates significant intermolecular forces, primarily van der Waals interactions arising from the bicyclic aromatic system.

Critical properties have been experimentally determined and calculated. The critical temperature is 720.15 Kelvin [8], while the critical pressure ranges from 3630 to 3750 kilopascals [8]. The critical density varies between 300.1 and 330.5 kilograms per cubic meter [8]. The acentric factor, which describes the deviation from spherical molecular shape, has been determined to be 0.303 [8], indicating moderate molecular asymmetry.

Thermodynamic data reveal that the standard enthalpy of formation in the gas phase ranges from 2.76 to 30.00 kilojoules per mole [8]. The enthalpy of vaporization spans 55.00 to 58.60 kilojoules per mole [8], reflecting the energy required to overcome intermolecular attractions during the liquid-to-vapor phase transition. These values are consistent with the compound's aromatic character and molecular size.

Phase Transition Characteristics

The phase behavior of 1,2,3,4-tetrahydronaphthalene is governed by its molecular structure and intermolecular forces. The relatively low melting point suggests weak crystal packing forces, while the elevated boiling point indicates stronger liquid-phase intermolecular interactions. The compound exhibits normal liquid behavior across a wide temperature range, with the liquid phase stable from approximately -35°C to 207°C under atmospheric pressure.

Vapor pressure measurements at 20°C range from 0.18 to 0.34 millimeters of mercury [3] [9], indicating moderate volatility. The vapor density is 4.55 to 4.56 times that of air [2] [3], consistent with the molecular weight of 132.20 grams per mole. The relatively low vapor pressure suggests that 1,2,3,4-tetrahydronaphthalene has limited tendency for atmospheric release under ambient conditions.

The flash point ranges from 71°C to 77°C [2] [3] [10], classifying the compound as a combustible liquid that requires careful handling near ignition sources. The autoignition temperature is 723°F (384°C) [2] [3], indicating thermal stability at moderate temperatures but potential for spontaneous ignition at elevated temperatures.

Solubility Profile and Solvent Interactions

The solubility characteristics of 1,2,3,4-tetrahydronaphthalene are dominated by its hydrophobic nature and aromatic character. Water solubility is extremely limited at 45 milligrams per liter at 20°C [3] [9], reflecting the compound's nonpolar character. The octanol-water partition coefficient (log P) ranges from 3.52 to 3.78 [9] [8], indicating strong preference for organic phases over aqueous environments.

The Henry's law constant of 138 Pa·m³/mol [9] suggests high volatility from aqueous solutions, with rapid partitioning to the gas phase when present in water. This behavior has important implications for environmental fate and transport, as the compound will preferentially partition to organic matter and atmospheric phases rather than remaining dissolved in water.

1,2,3,4-Tetrahydronaphthalene demonstrates excellent solubility in organic solvents, being miscible with petroleum ether, chloroform, ethanol, butanol, acetone, and benzene [11]. This broad solubility in organic media makes it valuable as a hydrogen-donor solvent in various chemical processes [12]. The compound shows moderate solubility in methanol at 50.6% weight/weight [11], indicating some compatibility with polar protic solvents.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about 1,2,3,4-tetrahydronaphthalene through analysis of both proton and carbon-13 spectra. In proton nuclear magnetic resonance spectroscopy, the aromatic protons appear as a complex multiplet at 7.067 parts per million [13] [14]. This chemical shift is characteristic of protons on a benzene ring system and confirms the aromatic nature of one portion of the molecule.

The aliphatic protons show distinct chemical shift patterns that reflect their chemical environments. The methylene protons adjacent to the aromatic ring (positions 1 and 4) appear at 2.768 parts per million [13] [14], while the internal methylene protons (positions 2 and 3) resonate at 1.795 parts per million [13] [14]. This upfield shift of the internal protons results from their greater distance from the deshielding aromatic ring system.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinct electronic environments of the carbon atoms. The aromatic carbons display chemical shifts at 125.610, 129.342, and 137.342 parts per million [15] [14], with the variations reflecting different substitution patterns and electronic effects within the aromatic system. The aliphatic carbons appear at 23.429 and 29.600 parts per million [15] [14], consistent with methylene carbons in different chemical environments relative to the aromatic ring.

Infrared and Raman Spectroscopy

Infrared spectroscopy of 1,2,3,4-tetrahydronaphthalene reveals characteristic vibrational modes that confirm the molecular structure and provide information about conformational preferences. The carbon-hydrogen stretching region spans 2800 to 3100 wavenumbers [16] [17], with distinct bands corresponding to aromatic and aliphatic carbon-hydrogen bonds. The aromatic carbon-hydrogen stretches typically appear at higher frequencies within this range, while aliphatic stretches occur at lower frequencies.

The aromatic carbon-carbon stretching modes appear in the region from 1450 to 1650 wavenumbers [16] [17], characteristic of benzene ring vibrations. These bands provide confirmation of the aromatic character and can be used to monitor structural changes or chemical modifications of the aromatic system.

Infrared multiple-photon dissociation spectroscopy studies have provided detailed information about protonated 1,2,3,4-tetrahydronaphthalene [18]. These investigations reveal the preferred sites of protonation and subsequent fragmentation pathways, with density functional theory calculations supporting experimental observations. The spectroscopic data indicate preferential protonation at specific positions on the aromatic ring.

Mass Spectrometric Fingerprinting

Mass spectrometric analysis of 1,2,3,4-tetrahydronaphthalene provides crucial information for compound identification and structural elucidation. The molecular ion peak appears at mass-to-charge ratio 132, corresponding to the molecular weight of the compound [19] [20]. This molecular ion serves as the base peak in electron ionization mass spectra, indicating relatively stable ionization behavior.

Fragmentation patterns under electron ionization conditions have been extensively studied. The major fragmentation pathways involve loss of neutral species such as methyl radicals, ethylene, and propyl radicals [21]. Tandem mass spectrometry studies using imaging photoelectron photoion coincidence spectroscopy have revealed that ionized 1,2,3,4-tetrahydronaphthalene can undergo ring-opening reactions and hydrogen-shift processes leading to isomerization to 1-methylindane ion structures [21].

The ionization energy has been precisely determined through threshold photoelectron spectroscopy as 8.46 ± 0.01 electron volts [21]. This value provides fundamental thermodynamic information about the ease of electron removal and is consistent with the aromatic character of the molecule. Rice-Ramsperger-Kassel-Marcus modeling of fragmentation kinetics has revealed a two-well potential energy surface for the ionized molecule, indicating complex rearrangement processes following ionization [21].

Mass spectrometric studies have also investigated the dissociation dynamics of protonated 1,2,3,4-tetrahydronaphthalene [18]. Under infrared multiple-photon dissociation conditions, the protonated molecule primarily fragments to produce an ion at mass-to-charge ratio 91, corresponding to a benzylium-type ion. The absence of hydrogen or molecular hydrogen loss indicates specific fragmentation pathways that involve carbon-carbon bond cleavage rather than simple hydrogen elimination processes.

Data Summary Tables

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂ | [1] [2] [3] |

| Molecular Weight (g/mol) | 132.20-132.21 | [1] [2] [3] |

| CAS Registry Number | 119-64-2 | [1] [2] [3] |

| Melting Point (°C) | -35 to -36 | [2] [3] [7] |

| Boiling Point (°C) | 207-207.6 | [2] [3] [7] |

| Density at 25°C (g/mL) | 0.973 | [2] [3] [22] |

| Refractive Index (n20/D) | 1.541-1.542 | [2] [22] [10] |

| Critical Temperature (K) | 720.15 | [8] |

| Critical Pressure (kPa) | 3630-3750 | [8] |

| Water Solubility at 20°C (mg/L) | 45 | [3] [9] |

| Log P (octanol/water) | 3.52-3.78 | [9] [8] |

| Ionization Energy (eV) | 8.44-8.46 | [21] [8] |

| Spectroscopic Method | Characteristic Values/Peaks | Reference |

|---|---|---|

| ¹H NMR (aromatic region) | 7.067 ppm (4H, multiplet) | [13] [14] |

| ¹H NMR (aliphatic region) | 1.795 ppm (4H) and 2.768 ppm (4H) | [13] [14] |

| ¹³C NMR (aromatic carbons) | 125.610, 129.342, 137.342 ppm | [15] [14] |

| ¹³C NMR (aliphatic carbons) | 23.429, 29.600 ppm | [15] [14] |

| Mass spectrum molecular ion | m/z 132 | [19] [20] |

| Ionization energy | 8.46 ± 0.01 eV | [21] |

Catalytic hydrogenation of naphthalene constitutes the most widely employed industrial method for tetralin synthesis, offering exceptional yields and scalability [1] [2]. This heterogeneous catalysis process involves the selective reduction of one aromatic ring in naphthalene while preserving the aromaticity of the adjacent benzene ring.

Catalyst Systems and Performance

The choice of catalyst significantly influences both conversion rates and selectivity profiles. Nickel-based catalysts, particularly nickel-molybdenum supported on alumina (NiMo/Al₂O₃), represent the industrial standard, achieving naphthalene conversions exceeding 99% with tetralin selectivities ranging from 94-99% [2] [3]. Recent investigations have demonstrated that Ni-Mo/Al₂O₃ catalysts prepared via sol-gel methods exhibit superior performance compared to commercial formulations, achieving 99.56% naphthalene conversion and 99.43% tetralin selectivity [4].

Platinum-based catalysts offer distinct advantages in supercritical conditions, with polymer-stabilized platinum nanoparticles demonstrating remarkable activity at temperatures between 245-255°C and pressures of 4-6 megapascals [5]. These systems achieve approximately 98% selectivity to tetralin at near-complete conversion, with optimal performance observed under supercritical hexane conditions.

Palladium-supported catalysts exhibit loading-dependent behavior, where 2% palladium on alumina provides optimal balance between activity and selectivity [6]. Higher palladium loadings (5%) favor over-hydrogenation to decalin products, while lower loadings (1%) result in incomplete conversion.

Reaction Conditions and Kinetics

The hydrogenation process typically operates under moderate temperatures (200-400°C) and hydrogen pressures ranging from 4-20 bar [2] [3] [7]. Kinetic studies reveal that the reaction follows Langmuir-Hinshelwood-Hougen-Watson mechanisms, with hydrogen dissociation and naphthalene adsorption representing key rate-determining steps [8].

Temperature optimization is critical, as elevated temperatures beyond 300°C promote over-hydrogenation to decalin, while insufficient temperatures result in poor conversion rates [3] [7]. The apparent activation energy for naphthalene to tetralin conversion has been determined as 16.3 kilojoules per mole, significantly lower than subsequent tetralin hydrogenation steps [3].

Industrial Implementation

Commercial tetralin production employs fixed-bed or trickle-bed reactors operating at 300-400°C and 20-60 bar pressure, with typical production capacities ranging from 1,000 to 10,000 tonnes annually [9] [10]. Catalyst loading typically ranges from 0.5-2.0 kilograms per cubic meter, with contact times of 1-4 hours to ensure optimal conversion while minimizing over-hydrogenation.

Darzens Tetralin Synthesis

The Darzens tetralin synthesis, developed by Auguste Georges Darzens in 1926, represents a classical approach for constructing tetralin frameworks through intramolecular electrophilic aromatic substitution [1] [11] [10]. This method enables the preparation of substituted tetralin derivatives that are challenging to access via direct hydrogenation routes.

Mechanistic Pathway

The Darzens synthesis proceeds through cyclization of 4-aryl-1-pentene derivatives using concentrated sulfuric acid as both catalyst and reaction medium [1] [11]. The mechanism involves protonation of the terminal alkene, followed by intramolecular Friedel-Crafts alkylation to form the six-membered aliphatic ring characteristic of the tetralin structure.

The reaction requires careful temperature control, typically involving moderate heating in concentrated sulfuric acid. The electrophilic character of the protonated alkene facilitates attack on the aromatic ring, with regioselectivity governed by the electronic properties of aromatic substituents and the conformational preferences of the alkyl chain.

Substrate Scope and Limitations

The Darzens synthesis demonstrates broad substrate tolerance, accommodating various aromatic substitution patterns and alkyl chain modifications [11]. Electron-rich aromatic systems undergo more facile cyclization due to enhanced nucleophilicity, while electron-withdrawing groups require more forcing conditions.

The method is particularly valuable for accessing methyltetralin derivatives and other substituted analogs that serve as intermediates in pharmaceutical and agrochemical synthesis. However, the use of concentrated sulfuric acid limits functional group compatibility and raises environmental concerns regarding waste disposal and safety.

Recent Developments

Modern adaptations of the Darzens synthesis have explored alternative acid catalysts and reaction conditions to address environmental and safety limitations. Solid acid catalysts and ionic liquid systems have shown promise for achieving similar cyclization efficiency under milder conditions, though these approaches remain primarily at the research stage [12].

Bergman Cyclization Approaches

The Bergman cyclization, originally developed for enediyne natural products, has found application in tetralin synthesis through carefully designed substrate systems [13] [14] [15]. This radical-mediated approach offers unique opportunities for accessing complex tetralin architectures under relatively mild conditions.

Fundamental Mechanism

The Bergman cyclization proceeds through thermal activation of enediyne substrates to generate highly reactive para-benzyne biradical intermediates [13] [15]. These biradicals subsequently abstract hydrogen atoms from suitable donors, ultimately leading to aromatic products. When the enediyne moiety is incorporated into appropriately constrained ring systems, cyclization can occur at temperatures as low as 37°C [13] [14].

The reaction is first-order in enediyne concentration, with para-benzyne formation representing the rate-limiting step [13]. The activation energy for this process ranges from 139-200 kilojoules per mole, depending on the degree of ring strain in the starting material [16] [15].

Structure-Activity Relationships

The critical parameter governing cyclization efficiency is the distance between alkyne termini (c-d distance), with optimal reactivity observed when this distance approaches 3.2 ± 0.1 angstroms [14]. Ten-membered ring enediynes demonstrate particularly favorable kinetics, cyclizing smoothly at 37°C with half-lives of approximately 18 hours in the presence of cyclohexadiene as hydrogen donor [14].

Recent computational studies have identified optimal substrate designs through reaction path network analysis, leading to the development of 1,2-diethynylbenzene derivatives with butylene linkers that demonstrate enhanced cyclization efficiency [16].

Applications to Tetralin Synthesis

The Bergman cyclization approach to tetralin synthesis requires careful substrate design to ensure formation of the desired bicyclic architecture. Success depends on incorporating the enediyne motif within a framework that predisposes cyclization toward tetralin rather than alternative ring systems.

While this methodology offers the potential for accessing unique tetralin derivatives under mild conditions, practical applications remain limited due to the specialized nature of required starting materials and the challenges associated with controlling regioselectivity in complex substrates.

Nitrogen Deletion/Diels-Alder Cascade Reaction

Recent advances in skeletal editing have led to the development of innovative nitrogen deletion strategies for tetralin synthesis [17] [18] [19] [20]. This approach employs isoindoline substrates that undergo unexpected nitrogen deletion to generate ortho-xylylene intermediates, which subsequently participate in Diels-Alder cycloadditions with dienophiles.

Reaction Discovery and Development

The methodology emerged from studies investigating nitrogen deletion in isoindoline systems using anomeric amide reagents [17] [18]. Contrary to anticipated cyclobutane formation through intramolecular radical coupling, the nitrogen deletion process triggers in situ formation of ortho-xylylene species that readily undergo Diels-Alder reactions with suitable dienophiles.

The reaction proceeds under standard deletion conditions employing air-free techniques to optimize yields [17]. Various dienophiles have been successfully employed, including dimethyl fumarate, which affords trans-tetralin products in 77% yield [18] [20].

Mechanistic Insights

Mechanistic investigations combining density functional theory calculations and radical trapping experiments provide insight into the ortho-xylylene formation pathway [18]. The nitrogen deletion process generates a reactive intermediate that undergoes rearrangement to produce the diene species required for subsequent Diels-Alder reaction.

The stereochemistry of products is governed by the electronics of the dienophile, with electron-deficient partners showing enhanced reactivity. Both trans and cis diesters exclusively afford trans products, attributed to amine-catalyzed isomerization of the starting material [18].

Scope and Limitations

The nitrogen deletion/Diels-Alder cascade demonstrates good functional group tolerance on both isoindoline and dienophile partners [18] [20]. The methodology shows preference for electron-deficient dienophiles and isoindolines, limiting the scope to specific substrate combinations.

While this approach offers a novel pathway for substituted tetralin synthesis, current applications remain primarily of academic interest due to the specialized nature of starting materials and the relatively moderate yields compared to conventional methods.

Industrial-Scale Production Processes

Industrial tetralin production relies predominantly on optimized catalytic hydrogenation processes designed for maximum efficiency, selectivity, and economic viability [2] [3] [9]. These large-scale operations incorporate sophisticated process control systems and catalyst management strategies to ensure consistent product quality and minimize operational costs.

Process Design and Engineering

Industrial tetralin plants typically employ fixed-bed or trickle-bed reactor configurations operating under continuous flow conditions [9]. Process parameters are carefully optimized to balance conversion efficiency with selectivity requirements: temperatures of 300-400°C, pressures of 20-60 bar, and hydrogen flow rates of 500-1000 cubic meters per hour [21].

Heat management represents a critical design consideration due to the exothermic nature of the hydrogenation reaction. Advanced reactor designs incorporate internal heat exchangers and temperature control systems to maintain optimal reaction conditions while preventing hot spot formation that could promote over-hydrogenation to decalin products [3] [7].

Catalyst loading typically ranges from 0.5-2.0 kilograms per cubic meter of reactor volume, with contact times of 1-4 hours optimized for each specific catalyst system [22]. Modern plants achieve conversion rates of 95-99% with production capacities ranging from 1,000 to 10,000 tonnes annually.

Catalyst Management and Regeneration

Industrial catalyst systems require periodic regeneration to maintain activity and selectivity over extended operating periods [2] [3]. Typical catalyst lifetimes range from 2-5 years, depending on operating conditions and feedstock quality. Regeneration procedures involve controlled oxidation to remove carbonaceous deposits, followed by re-reduction to restore catalytic activity.

Advanced catalyst monitoring systems track deactivation patterns and optimize regeneration schedules to minimize downtime while maintaining product quality specifications. Some facilities employ multiple reactor systems to enable continuous operation during catalyst changeout and regeneration cycles.

Process Economics and Optimization

Energy consumption represents a major operational cost, typically ranging from 2.5-3.5 gigajoules per tonne of tetralin produced [23]. Process optimization efforts focus on heat integration, hydrogen recovery systems, and catalyst performance enhancement to minimize energy requirements while maintaining production targets.

Economic considerations drive ongoing research into alternative catalyst systems and process intensification strategies. Recent developments in structured catalysts and microreactor technologies offer potential for reduced capital costs and improved process efficiency in smaller-scale applications.

Green Chemistry Approaches to Tetralin Synthesis

Environmental sustainability concerns have motivated the development of greener synthetic methodologies for tetralin production, emphasizing renewable feedstocks, reduced energy consumption, and minimized waste generation [24] [25] [23] [26].

Biomass-Derived Synthesis Routes

Recent research has demonstrated the feasibility of producing tetralin from renewable biomass feedstocks through two-step conversion processes [27] [28] [23]. The methodology employs xylose or hemicellulose from agricultural and forestry waste as starting materials, addressing both sustainability and waste utilization objectives.

The first step involves selective hydrogenolysis of xylose or hemicellulose using a non-noble bimetallic copper-lanthanum catalyst supported on SBA-15, achieving approximately 60% carbon yield to cyclopentanone [27] [28]. Subsequently, the cyclopentanone undergoes cascade self-aldol condensation, rearrangement, and aromatization reactions catalyzed by commercial H-ZSM-5 zeolite to afford tetralin and methylindan products.

This biomass-based approach offers significant environmental benefits through carbon dioxide reduction and agricultural waste valorization, though current yields and economic viability require further optimization for commercial implementation [23].

Room Temperature Catalytic Systems

Environmental considerations have driven research into room temperature catalytic systems that minimize energy consumption while maintaining acceptable conversion and selectivity [29] [30] [31]. Layered double hydroxide-hosted sulfonato-salen-nickel(II) complexes have demonstrated effective catalytic activity for tetralin transformations at 25°C using molecular oxygen as oxidant.

These heterogeneous catalysts achieve 45.5% conversion with 77.2% selectivity for target products after 24 hours at atmospheric pressure [29] [30]. The catalysts demonstrate excellent recyclability without significant loss of activity or selectivity, addressing both economic and environmental sustainability concerns.

Ionic Liquid Catalysis

Ionic liquid catalyst systems offer advantages of reduced toxicity, recyclability, and elimination of volatile organic solvents [12]. Triethylammonium chloride-aluminum chloride ionic liquids have shown excellent catalytic performance for tetralin alkylation reactions, achieving 90% selectivity toward multi-alkyltetralin products with complete substrate conversion.

These systems operate under mild reaction conditions with negligible vapor pressure, eliminating volatile organic compound emissions while providing tunable acidity for optimized catalytic performance [12]. The ionic liquids demonstrate thermal stability and can be recycled multiple times without significant degradation.

Solvent-Free and Microwave-Assisted Processes

Green chemistry principles have motivated the development of solvent-free reaction protocols that eliminate organic solvent waste while potentially enhancing reaction rates through improved mass transfer [24] [26]. Microwave-assisted synthesis offers additional advantages through energy-efficient heating and accelerated reaction kinetics.

These approaches remain primarily at the research stage but demonstrate potential for addressing environmental concerns while maintaining synthetic efficiency. Implementation challenges include heat management in larger-scale operations and ensuring uniform heating in microwave-assisted processes.

Enzymatic and Biocatalytic Approaches

Biocatalytic methods offer the ultimate in environmental compatibility through the use of naturally derived catalysts operating under mild conditions [24] [26]. While specific enzymatic systems for tetralin synthesis remain under investigation, the general principles of biocatalysis suggest potential for highly selective and environmentally benign synthetic routes.

Current research focuses on directed evolution strategies to develop enzymes with enhanced substrate scope and stability under process conditions. Success in this area could provide revolutionary advances in sustainable tetralin production, though significant technical challenges remain regarding enzyme stability and economic viability.

Purity

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

XLogP3

Exact Mass

Boiling Point

207.6 °C

207.6 °C @ 760 MM HG

Flash Point

171 °F (77 °C) (OPEN CUP); 180 °F (82 °C) (CLOSED CUP)

160 °F (71 °C) (CLOSED CUP)

176 °C (Closed cup); 190 °F (Open cup)

77 °C o.c.

Vapor Density

Relative vapor density (air = 1): 4.6

Density

0.9702 G/ML @ 20 °C/4 °C

Relative density (water = 1): 0.9702

LogP

3.78

Odor

MOLDY, TURPENTINE ODOR

Pungent odo

Appearance

Melting Point

-35.7 °C

-35.8 °C

Storage

UNII

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.37 mmHg

0.368 mm Hg at 25 °C, from experimentally derived coefficients

Vapor pressure, kPa at 25 °C: 0.05

Pictograms

Irritant;Environmental Hazard

Impurities

Other CAS

68412-24-8

Wikipedia

Biological Half Life

8.00 Days

Methods of Manufacturing

... FORMED DURING ACIDIC, CATALYTIC HYDROCRACKING OF PHENANTHRENE.

ISOLATED FROM MIDDLE FRACTION OF COAL OIL.

Hydrogenation of naphthalene in the presence of a catalyst at 150 °C.

General Manufacturing Information

Petroleum lubricating oil and grease manufacturing

Naphthalene, 1,2,3,4-tetrahydro-: ACTIVE

Naphthalene, 1,2,3,4-tetrahydro-, C1-4-alkyl derivs.: ACTIVE

PEROXIDE FORMATION /FROM CONTACT WITH AIR/ IS PREVENTED BY THE ADDITION OF AN ANTIOXIDANT, SUCH AS HYDROQUINONE.

Compatible with natural and synthetic vehicles.

The germicidal action of quaternary ammonium cmpd was increased by a factor of 3 with the addition of tetralin.

Tetralin ring used in a group of new fungicidal phenols, which have lower phyto and mammalian toxicity as compared to known phenolic fungicides.

Used as a chemical intermediary in the formation of acylisopropyltetramethylindans which have a musk aroma and enhance the aroma of perfume cmpd and colognes.

Clinical Laboratory Methods

A procedure /has been described/ for the determination of tetralin in the presence of a number of other organic compounds in fish samples by vacuum distillation and fused silica capillary GC/MS ... .

Metabolites of tetralin in human urine have been quantitated by GLC equipped with a flame ionization detector.

Storage Conditions

Stability Shelf Life

Dates

2: Xu YP, Duan PG, Wang F, Guan QQ. Liquid fuel generation from algal biomass via a two-step process: effect of feedstocks. Biotechnol Biofuels. 2018 Apr 2;11:83. doi: 10.1186/s13068-018-1083-2. eCollection 2018. PubMed PMID: 29619079; PubMed Central PMCID: PMC5879921.

3: Rivara S, Scalvini L, Lodola A, Mor M, Caignard DH, Delagrange P, Collina S, Lucini V, Scaglione F, Furiassi L, Mari M, Lucarini S, Bedini A, Spadoni G. Tetrahydroquinoline Ring as a Versatile Bioisostere of Tetralin for Melatonin Receptor Ligands. J Med Chem. 2018 Apr 26;61(8):3726-3737. doi: 10.1021/acs.jmedchem.8b00359. Epub 2018 Apr 4. PubMed PMID: 29595267.

4: Bromek E, Rysz M, Haduch A, Wójcikowski J, Daniel WA. Activation of 5-HT(1A) Receptors in the Hypothalamic Paraventricular Nuclei Negatively Regulates Cytochrome P450 Expression and Activity in Rat Liver. Drug Metab Dispos. 2018 Jun;46(6):786-793. doi: 10.1124/dmd.117.079632. Epub 2018 Mar 19. PubMed PMID: 29555828.

5: Taschetto APD, Levone BR, Kochenborger L, da Silva ES, Flores RA, Faria MS, Paschoalini MA. Estradiol suppresses ingestive response evoked by activation of 5-HT1A receptors in the lateral hypothalamus of ovariectomized rats. Behav Pharmacol. 2018 Mar 8. doi: 10.1097/FBP.0000000000000391. [Epub ahead of print] PubMed PMID: 29521667.

6: Cinar O, Durmus N, Aslan G, Demir O, Evcim AS, Gidener S, Esen AA. Effects of the dopamine D(3) receptor agonist 7-hydroxy-2-(di-N-propylamino) tetralin in hyperthyroidism-induced premature ejaculation rat model. Andrologia. 2018 Jan 25. doi: 10.1111/and.12956. [Epub ahead of print] PubMed PMID: 29369372.

7: Turan-Zitouni G, Yurttaş L, Tabbi A, Akalın Çiftçi G, Temel HE, Kaplancıklı ZA. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules. 2018 Jan 10;23(1). pii: E135. doi: 10.3390/molecules23010135. PubMed PMID: 29320423.

8: Wang XL, Gao J, Wang XY, Mu XF, Wei S, Xue L, Qiao MQ. Treatment with Shuyu capsule increases 5-HT1AR level and activation of cAMP-PKA-CREB pathway in hippocampal neurons treated with serum from a rat model of depression. Mol Med Rep. 2018 Mar;17(3):3575-3582. doi: 10.3892/mmr.2017.8339. Epub 2017 Dec 22. PubMed PMID: 29286104; PubMed Central PMCID: PMC5802157.

9: Blahova J, Divisova L, Plhalova L, Enevova V, Hostovsky M, Doubkova V, Marsalek P, Fictum P, Svobodova Z. Multibiomarker Responses of Juvenile Stages of Zebrafish (Danio rerio) to Subchronic Exposure to Polycyclic Musk Tonalide. Arch Environ Contam Toxicol. 2018 May;74(4):568-576. doi: 10.1007/s00244-017-0484-8. Epub 2017 Nov 24. PubMed PMID: 29177677.

10: Pertwee RG, Rock EM, Guenther K, Limebeer CL, Stevenson LA, Haj C, Smoum R, Parker LA, Mechoulam R. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5-HT(1A) receptor-mediated suppression of nausea and anxiety in rats. Br J Pharmacol. 2018 Jan;175(1):100-112. doi: 10.1111/bph.14073. Epub 2017 Dec 5. PubMed PMID: 29057454; PubMed Central PMCID: PMC5740240.

11: Lefebvre C, Kimpe LE, Metcalfe CD, Trudeau VL, Blais JM. Bioconcentration of polycyclic musks in fathead minnows caged in a wastewater effluent plume. Environ Pollut. 2017 Dec;231(Pt 2):1593-1600. doi: 10.1016/j.envpol.2017.09.062. Epub 2017 Sep 28. PubMed PMID: 28964606.

12: Fedotova J, Hritcu L. Testosterone promotes anxiolytic-like behavior in gonadectomized male rats via blockade of the 5-HT(1A) receptors. Gen Comp Endocrinol. 2017 Dec 1;254:14-21. doi: 10.1016/j.ygcen.2017.09.006. Epub 2017 Sep 14. PubMed PMID: 28919453.

13: Monaghan CK, Chapman GW 4th, Hasselmo ME. Systemic administration of two different anxiolytic drugs decreases local field potential theta frequency in the medial entorhinal cortex without affecting grid cell firing fields. Neuroscience. 2017 Nov 19;364:60-70. doi: 10.1016/j.neuroscience.2017.08.056. Epub 2017 Sep 8. PubMed PMID: 28890051; PubMed Central PMCID: PMC5786889.

14: Gambeta E, Sestile CC, Fogaça MV, Guimarães FS, Audi EA, da Cunha JM, Zangrossi H Jr, Shimene de Melo Yamashita P, Zanoveli JM. A serotonergic deficit in the dorsal periaqueductal gray matter may underpin enhanced panic-like behavior in diabetic rats. Behav Pharmacol. 2017 Oct;28(7):558-564. doi: 10.1097/FBP.0000000000000332. PubMed PMID: 28799955.

15: Sestile CC, Maraschin JC, Rangel MP, Santana RG, Zangrossi H Jr, Graeff FG, Audi EA. B2-kinin receptors in the dorsal periaqueductal gray are implicated in the panicolytic-like effect of opiorphin. Prog Neuropsychopharmacol Biol Psychiatry. 2017 Oct 3;79(Pt B):493-498. doi: 10.1016/j.pnpbp.2017.08.003. Epub 2017 Aug 7. PubMed PMID: 28797641.

16: Finkbeiner P, Murai K, Röpke M, Sarpong R. Total Synthesis of Terpenoids Employing a "Benzannulation of Carvone" Strategy: Synthesis of (-)-Crotogoudin. J Am Chem Soc. 2017 Aug 23;139(33):11349-11352. doi: 10.1021/jacs.7b06823. Epub 2017 Aug 15. PubMed PMID: 28763218.

17: Ogasawara M, Sasa H, Hu H, Amano Y, Nakajima H, Takenaga N, Nakajima K, Kita Y, Takahashi T, Dohi T. Atropisomeric Chiral Diiododienes (Z,Z)-2,3-Di(1-iodoalkylidene)tetralins: Synthesis, Enantiomeric Resolution, and Application in Asymmetric Catalysis. Org Lett. 2017 Aug 4;19(15):4102-4105. doi: 10.1021/acs.orglett.7b01876. Epub 2017 Jul 20. PubMed PMID: 28726416.

18: Ribeiro H, Ramos S, Homem V, Santos L. Can coastline plant species be used as biosamplers of emerging contaminants? - UV-filters and synthetic musks as case studies. Chemosphere. 2017 Oct;184:1134-1140. doi: 10.1016/j.chemosphere.2017.06.084. Epub 2017 Jun 20. PubMed PMID: 28672694.

19: Kunisawa N, Iha HA, Nomura Y, Onishi M, Matsubara N, Shimizu S, Ohno Y. Serotonergic modulation of nicotine-induced kinetic tremor in mice. J Pharmacol Sci. 2017 Jun;134(2):131-138. doi: 10.1016/j.jphs.2017.06.001. Epub 2017 Jun 9. PubMed PMID: 28647281.

20: Davidson SJ, Barker D. Total Synthesis of Ovafolinins A and B: Unique Polycyclic Benzoxepin Lignans through a Cascade Cyclization. Angew Chem Int Ed Engl. 2017 Aug 1;56(32):9483-9486. doi: 10.1002/anie.201705575. Epub 2017 Jul 7. PubMed PMID: 28636288.